S-Hydroprene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGBXGJFWXIPP-OJROSNHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/C[C@@H](C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035784 | |
| Record name | (7S)-Hydroprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
282.3 °C at atmospheric pressure (97.2 kPa), BP: 80 °C at 0.05 mm Hg | |
| Record name | S-Hydroprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
> 100 °C (> 212 °F) | |
| Record name | S-Hydroprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.5 ppm | |
| Record name | S-Hydroprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber liquid (technical) | |
CAS No. |
65733-18-8 | |
| Record name | S-Hydroprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65733-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroprene (S)-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7S)-Hydroprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6035784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Hydroprene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-HYDROPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPY1YX719Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Hydroprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8317 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of S Hydroprene Action
Mimicry of Endogenous Juvenile Hormones and Receptor Binding Dynamics
S-Hydroprene is an insect growth regulator (IGR) that functions as a juvenile hormone analogue (JHA), mimicking the action of naturally occurring juvenile hormones (JH) in insects. kuleuven.beucanr.edu Its chemical structure is closely related to endogenous JHs, which allows it to interfere with the normal processes of growth, development, and maturation. niscpr.res.inepa.gov The primary role of endogenous JH is to maintain the insect in a larval or nymphal state; its levels must decrease at specific times to permit molting into the pupal and adult stages. niscpr.res.in this compound disrupts this process by acting as a JH agonist, effectively preventing the decline in JH activity that is necessary for metamorphosis. researchgate.net
The molecular action of this compound is mediated through its binding to a specific JH receptor. Research has identified the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) family, as a primary candidate for the JH receptor. pnas.org Studies on the red flour beetle, Tribolium castaneum, have shown that the Met gene is essential for the insect's response to hydroprene (B1673459). nih.gov In the absence of the Met gene, the effects of hydroprene are significantly reduced. nih.gov
Upon entering the cell, this compound binds to a hydrophobic pocket within the PAS-B domain of the Met receptor. pnas.org This binding event is crucial for signal transduction. The ligand-bound Met receptor then forms a heterodimer with a partner bHLH-PAS protein, known as Taiman (Tai) in some insects. pnas.orgzoecon.com This Met-Taiman complex subsequently binds to specific DNA sequences, known as JH-responsive elements (JHREs), in the promoter regions of target genes, thereby modulating their transcription. zoecon.com This process ultimately triggers the physiological responses associated with JH action, such as the prevention of metamorphosis and induction of sterility. pnas.orgzoecon.com
Table 1: Hydroprene-Regulated, Met-Dependent Genes in Tribolium castaneum
Microarray analysis identified numerous genes whose expression is altered by hydroprene. The response of many of these genes was dependent on the presence of the Methoprene-tolerant (Met) receptor, highlighting its central role in mediating the effects of hydroprene. nih.gov
| Gene Regulation by Hydroprene | Number of Genes Identified | Number Requiring Met for Regulation | Key Finding |
|---|---|---|---|
| Induced (Upregulated) | 100 | 86 | The vast majority of genes induced by hydroprene require the Met receptor to be present for this upregulation to occur. nih.gov |
| Suppressed (Downregulated) | 45 | 39 | Similarly, most genes suppressed by hydroprene depend on the Met receptor for this response. nih.gov |
Interference with Insect Endocrine System Regulation and Homeostasis
The insect endocrine system relies on a precise balance of hormones, primarily JH and ecdysteroids (molting hormones), to regulate development, reproduction, and diapause. researchgate.net this compound disrupts this delicate hormonal homeostasis by introducing a persistent JH signal. kuleuven.be Application of this compound during late larval or nymphal stages, when endogenous JH levels are naturally low, prevents the insect from successfully completing its development into a reproductive adult. kuleuven.beniscpr.res.in
This interference leads to a range of lethal and sublethal effects, which vary depending on the insect species and the timing of exposure. kuleuven.beresearchgate.net Common outcomes include:
Failure of Metamorphosis: Larvae or nymphs exposed to this compound may fail to molt into adults, sometimes resulting in the formation of non-viable intermediate forms or supernumerary larvae that die without pupating. kuleuven.beniscpr.res.in
Morphological Defects: Insects that do manage to reach the adult stage are often malformed. In cockroaches, for example, exposure can lead to twisted and non-functional wings, darkened cuticles, and other physical abnormalities. kuleuven.bezoecon.com
Sterilization: this compound can cause sterility in adult insects, preventing them from reproducing and leading to a decline in the pest population over time. kuleuven.bezoecon.com This can manifest as non-functional reproductive organs or the inability to produce viable eggs. zoecon.com
By maintaining a high level of JH-like activity, this compound effectively uncouples the developmental stage of the insect from its physiological state, leading to a breakdown in endocrine regulation and the eventual collapse of the population.
Specific Cellular and Biochemical Pathways Affected by this compound
Impact on Ecdysteroid Synthesis and Signaling Pathways
The interaction between juvenile hormone and ecdysteroids is a cornerstone of insect development. While JH maintains juvenile characteristics, ecdysteroids initiate the molting process. researchgate.net this compound directly interferes with this system by suppressing the production and signaling of ecdysteroids. kuleuven.beepa.gov
Research has demonstrated that this compound can inhibit the synthesis of ecdysone (B1671078), the precursor to the active molting hormone, 20-hydroxyecdysone. epa.gov This effect has been documented in the prothoracic glands, the primary site of ecdysteroid synthesis in many insects. epa.gov The presence of the JHA prevents these glands from acquiring steroidogenic competence, which is the ability to produce the surge of ecdysteroids required for a pupal or adult molt. epa.gov This suppression can occur through direct action on the glands themselves. epa.gov
Table 2: Documented Effects of this compound on Ecdysteroid Production
Studies in various insect models have confirmed the inhibitory effect of this compound on the ecdysteroid pathway.
| Insect Species | Observed Effect | Mechanism | Source |
|---|---|---|---|
| Tobacco Hornworm (Manduca sexta) | Delayed development and suppression of pupation. | The prothoracic glands failed to synthesize necessary ecdysteroid hormones. Unstimulated and PTTH-stimulated ecdysone secretion rates were decreased. | kuleuven.beepa.gov |
| Cockroach (Diploptera punctata) | Prolonged development time. | Caused a desynchronization of ecdysteroid production. | kuleuven.be |
By preventing the timely synthesis and release of ecdysteroids, this compound ensures that the insect remains in a state where molting to the next developmental stage is blocked, a key aspect of its growth-regulating action. kuleuven.be
Modulation of Enzyme Activities Pertinent to Insect Development
While research directly linking this compound to digestive enzyme activity is limited, studies on other juvenile hormone analogues provide strong evidence for such a connection. The endocrine system, which this compound targets, plays a role in regulating digestion. kuleuven.be JHAs can influence the expression and activity of key digestive enzymes, effectively keeping the insect in a feeding and growing larval state.
A study on Spodoptera mauritia larvae found that treatment with a JHA led to a significant increase in the activities of several digestive enzymes, including amylase, invertase, trehalase, and protease. niscpr.res.in This suggests that the JHA influences the midgut cells to enhance the synthesis and secretion of these enzymes. niscpr.res.in Further research in the bug Pyrrhocoris apterus showed that the JH mimic methoprene (B1676399), acting through the Met receptor, regulates the expression of gut genes, including those that code for digestive enzymes like lipase (B570770) and esterase. zoecon.com This establishes a clear molecular pathway connecting JH signaling to the modulation of digestive functions. By stimulating these enzymes, JHAs like this compound may promote nutrient consumption and utilization, which aligns with their function of maintaining the larval "status quo". niscpr.res.in
The persistence and efficacy of this compound are significantly influenced by its interaction with metabolic enzymes, particularly those that normally regulate endogenous JH levels.
Juvenile Hormone Esterase (JHE): This enzyme is critical for insect development as it degrades endogenous JH, allowing its titer to drop and permitting metamorphosis to proceed. researchgate.net A key feature of this compound is its resistance to degradation by JHE. Studies on the cockroach Diploptera punctata showed that hydroprene was not catabolized by JHE in the hemolymph. This resistance allows this compound to persist in the insect's body, maintaining a continuous, disruptive hormonal signal.
Detoxifying Enzymes: While resistant to JHE, this compound can be metabolized by other enzyme systems, which represents a detoxification mechanism in some insects. Increased activity of carboxylesterases was noted in houseflies (Musca domestica) after exposure to hydroprene. kuleuven.be Furthermore, microsomal enzymes, including cytochrome P450 monooxygenases and other esterases, have been shown to metabolize hydroprene in various fly species, producing metabolites such as the free acid and epoxide forms. kuleuven.be
Table 3: Interaction of this compound with Key Metabolic Enzymes
This compound's interaction with insect enzymes is crucial to its mode of action and the insect's ability to counteract it.
| Enzyme | Insect Species | Observed Interaction | Significance | Source |
|---|---|---|---|---|
| Juvenile Hormone Esterase (JHE) | Diploptera punctata (Cockroach) | Hydroprene was not catabolized (degraded) by JHE. | Resistance to degradation allows the JHA to persist and continuously disrupt endocrine function. | |
| Carboxylesterase | Musca domestica (Housefly) | Increased enzyme activity was observed following hydroprene application. | Represents a potential detoxification pathway for the insect. | kuleuven.be |
| Microsomal Oxidases (e.g., Cytochrome P450) | Houseflies, Flesh flies, Blow flies | Metabolized hydroprene into various forms (free acid, epoxide, etc.). | Indicates a primary mechanism for detoxification and elimination of the compound. | |
| General Esterases | Manduca sexta (Tobacco Hornworm) | A specific binding protein protects hydroprene from hydrolysis by general esterases in the tissues. | This protective binding enhances the stability and availability of the JHA to its target receptor. |
Entomological Research on S Hydroprene: Effects on Target Organisms
Developmental Disruptions and Morphogenetic Aberrations Induced by S-Hydroprene
This compound's primary mode of action involves mimicking the natural juvenile hormones in insects, which are crucial for regulating growth and metamorphosis. researchgate.net By introducing an excess of a juvenile hormone mimic at critical developmental stages, this compound interferes with the normal maturation process. researchgate.netusda.gov
Prolongation of Immature Stages and Developmental Time
Exposure to this compound can significantly extend the duration of immature stages in various insects. This delay is a direct consequence of the disruption of the hormonal balance that dictates the timing of molting and metamorphosis.
Research on the Indianmeal moth, Plodia interpunctella, has provided detailed insights into this phenomenon. When eggs of this species were exposed to this compound, their developmental time was notably prolonged, with the effect being influenced by both temperature and exposure duration. nih.gov At 16°C, the developmental time was maximized, while at higher temperatures, the prolongation was still evident compared to untreated control groups. nih.gov For instance, continuous exposure to this compound at 32°C resulted in a developmental time of 3.2 days, whereas in untreated controls, it was 2.3 days. gsconlinepress.com
Similar effects have been observed in the wandering-phase larvae of the Indianmeal moth. researchgate.net Exposure to this compound led to a significant increase in the time required to reach adulthood. The maximum developmental time of 47.2 days was recorded at 16°C, a substantial increase compared to the minimum of 7.0 days at 32°C. researchgate.netnih.gov
Interactive Data Table: Effect of this compound on the Developmental Time of Plodia interpunctella Eggs and Larvae
| Developmental Stage | Temperature (°C) | Exposure Duration | Developmental Time (Days) |
| Egg | 16 | Continuous | 15.0 ± 0.2 |
| Egg | 20 | Continuous | Not specified |
| Egg | 24 | Continuous | Not specified |
| Egg | 28 | Continuous | Not specified |
| Egg | 32 | Continuous | 3.2 ± 0.3 |
| Larva (Wandering) | 16 | 30 hours | 47.2 ± 1.3 |
| Larva (Wandering) | 20 | 30 hours | Not specified |
| Larva (Wandering) | 24 | 30 hours | Not specified |
| Larva (Wandering) | 28 | 30 hours | Not specified |
| Larva (Wandering) | 32 | 30 hours | 7.0 ± 0.5 |
Impaired Metamorphosis and Prevention of Adult Emergence
A critical consequence of this compound exposure is the impairment of metamorphosis, often leading to the complete prevention of adult emergence. researchgate.net Larvae treated with this compound may fail to successfully transition to the pupal stage or, if they do, the subsequent emergence of the adult is often inhibited. usda.govnih.gov
Studies on various stored-product insects have demonstrated this effect. For instance, a volatile formulation of hydroprene (B1673459) was shown to arrest the larval growth of the red flour beetle, Tribolium castaneum, and the confused flour beetle, Tribolium confusum. documentsdelivered.com In many cases, the treated larvae are unable to complete development and die before reaching the adult stage. nih.gov Research on several stored-product insect species, including Tribolium confusum, Tribolium castaneum, Oryzaephilus surinamensis, Lasioderma serricorne, and Plodia interpunctella, has shown that this compound can inhibit adult emergence, although its residual persistence can vary depending on the surface it is applied to. nih.gov
In the case of the common bed bug, Cimex lectularius, exposure to this compound can disrupt metamorphosis, although the effectiveness is dose-dependent. confex.com While standard application rates may not have a significant impact, higher concentrations can impair development and prevent the emergence of viable adults. nih.govresearchgate.net
Induction of Morphological Deformities and Abnormalities in Emergent Adults
When insects exposed to this compound do manage to emerge as adults, they often exhibit a range of morphological deformities and abnormalities. biodiversitylibrary.org These malformations are a clear indicator of the disruptive effects of the compound on the developmental processes that shape the adult insect's body.
A common deformity observed in cockroaches, such as the Oriental cockroach, Blatta orientalis, and the German cockroach, Blattella germanica, is the development of twisted or crumpled wings. nih.govnih.gov These deformed wings render the insects incapable of flight and are often accompanied by other abnormalities, such as darkened cuticles and malformed genitalia. nih.govnih.gov In B. orientalis, exposure of nymphs to this compound resulted in adults with twisted wings in both sexes and modified genitalia in females. nih.gov
Similar effects have been noted in bed bugs, where exposure can lead to adults with physical abnormalities. biodiversitylibrary.orgsolutionsstores.com In some instances, treated bed bugs that molt to the adult stage exhibit a lighter cuticle and patchy discoloration. nih.gov For stored-product beetles like Tribolium castaneum and Tribolium confusum, exposure to a volatile formulation of hydroprene led to grossly morphologically deformed adults, many of which died shortly after emergence. documentsdelivered.com
Reproductive Impairment and Fecundity Reduction in Treated Insect Populations
Beyond its impact on development, this compound also has profound effects on the reproductive capacity of insects, leading to reduced fecundity and, in many cases, sterility. usda.gov
Induction of Adult Sterility
Exposure to this compound during nymphal or larval stages can lead to the emergence of sterile adults. nih.govsolutionsstores.com This sterility can manifest in several ways, including the inability to produce viable gametes or physical deformities in the reproductive organs that prevent successful mating and reproduction.
In the Oriental cockroach, Blatta orientalis, females that emerged with deformities induced by hydroprene were unable to produce viable oothecae (egg cases). nih.gov Studies on the German cockroach, Blattella germanica, have shown that a certain percentage of adults with twisted wings, an indicator of hydroprene exposure, is correlated with population suppression, suggesting a high degree of sterility among these individuals. nih.gov Research has indicated that hydroprene can induce sterility in male German cockroaches at a lower dose than is required for females. researchgate.net
Ingestion of this compound by last-instar nymphs of the common bed bug, Cimex lectularius, has been shown to significantly reduce the fecundity of the resulting adult females. nih.gov At higher concentrations, reproduction can be completely suppressed. nih.gov
**Interactive Data Table: Effect of Ingested this compound on the Fecundity of the Common Bed Bug, *Cimex lectularius***
| This compound Concentration in Blood Meal (µg/ml) | Average Egg Production per Female per Day |
| 0 (Control) | > 1.0 |
| 0.1 | Unaffected |
| 1 | Unaffected |
| 10 | 1.01 ± 0.73 |
| 100 | 0.00 ± 0.0 |
Ovicidal Effects and Disruption of Embryonic Development
This compound can also exhibit ovicidal activity, meaning it can directly affect the viability of insect eggs and disrupt embryonic development. target-specialty.com This can occur through direct contact with the eggs or through maternal transfer, where the female is exposed to the compound and passes its effects on to her offspring.
In studies with the common bed bug, while the direct ovicidal effect of this compound was not as pronounced as some other insect growth regulators, it was noted that females exposed to higher concentrations produced eggs that failed to hatch, indicating a disruption in embryonic development. nih.gov Research on the Oriental cockroach has shown that females with deformities from hydroprene exposure produce oothecae that are not viable. nih.gov
Furthermore, research on the Indianmeal moth demonstrated that continuous exposure of eggs to this compound led to a significant increase in mortality, with the highest mortality rate of 81.6% occurring at 32°C. nih.gov This indicates a direct lethal effect on the developing embryos.
Reduction in Oviposition and Overall Progeny Production
For the common bed bug, Cimex lectularius, ingestion of this compound by nymphs can significantly reduce or completely suppress egg production in the resulting adult females. nih.gov Even when untreated females mate with males that were exposed to high concentrations of this compound as nymphs, a reduction in oviposition is observed. nih.gov
In lepidopteran species such as the Indianmeal moth, Plodia interpunctella, exposure to this compound can reduce the hatching percentage of eggs. bioone.org Furthermore, it has been shown to completely suppress the emergence of adults when applied at certain concentrations. bioone.org
Studies on stored-product beetles have also revealed the impact of this compound on reproduction. In species like Tribolium castaneum and Tribolium confusum, it can inhibit oviposition. oup.com For Sitophilus granarius, it almost completely inhibits the production of progeny. oup.com
Insect Resistance to S Hydroprene and Resistance Management Strategies
Elucidation of Mechanisms of Resistance Development in Insect Populations to Juvenile Hormone Analogs
While no published reports have specifically documented insect resistance to S-Hydroprene, research on other juvenile hormone analogs (JHAs), such as methoprene (B1676399), provides insight into the potential mechanisms. usda.gov The primary mechanisms identified involve alterations at the target site and enhanced metabolic detoxification.
One of the key resistance mechanisms is a change in the juvenile hormone-binding protein (JHBP), which is the target site for JHAs. usda.govnih.gov Studies on the Met mutant of Drosophila melanogaster, which is highly resistant to juvenile hormone III (JH III) and methoprene, revealed that resistance was associated with a 10-fold lower binding affinity of a cytosolic binding protein for the hormone. nih.govresearchgate.net This reduced affinity means the JHA cannot effectively bind to its target to disrupt development. nih.gov
Other proposed mechanisms for resistance to synthetic juvenile hormones include the amplification of detoxification genes or a lack of the target-site gene product due to mutations. usda.gov Insects may evolve enhanced abilities to metabolize and break down the JHA before it can exert its effect. The enzymes responsible for degrading juvenile hormone, such as JH-specific esterase and juvenile hormone epoxide hydrolase, play a crucial role in regulating the hormone's titer in the insect body. wikipedia.org Increased activity of these or other metabolic enzymes, like mixed-function oxidases, could contribute to resistance. zoecon.com
| Mechanism | Description | Example Insect(s) |
| Altered Target Site | Reduced binding affinity of cytosolic juvenile hormone-binding proteins (JHBP) for the JHA, preventing the hormone mimic from exerting its effect. nih.govresearchgate.net | Drosophila melanogaster (Fruit Fly) nih.govresearchgate.net |
| Metabolic Detoxification | Amplification or increased activity of detoxification enzymes (e.g., esterases, oxidases) that break down and inactivate the JHA. usda.govzoecon.com | Musca domestica (House Fly) usda.gov |
| Target Site Absence | Lack of the gene product at the target site due to mutations, effectively removing the site of action for the JHA. usda.gov | Drosophila melanogaster (Fruit Fly) usda.gov |
Strategic Approaches for Resistance Prevention and Mitigation
Proactive resistance management is essential to preserve the long-term efficacy of this compound. mypmp.net Key strategies involve rotating insecticides with different modes of action and incorporating this compound into broader pest management frameworks.
Rotating or alternating pesticides with different modes of action is a cornerstone of effective insecticide resistance management. gov.on.caslideshare.netepa.gov This strategy ensures that selection pressure from any single mode of action is minimized, making it less likely for a pest population to evolve resistance. slideshare.netufl.edu this compound is an effective alternative to pyrethroid and neonicotinoid insecticides and can be used in rotation programs to help prevent or delay the onset of resistance. zoecon.com By interrupting the insect life cycle rather than targeting the nervous system, it provides a different mode of action that can be rotated with conventional adulticides. zoecon.comchemicalwarehouse.com This approach helps to break the cycle of resistance and can extend the useful life of most structural pest insecticides. ufl.edutarget-specialty.com
This compound is a key component of Integrated Pest Management (IPM) programs. chemicalwarehouse.commypmp.net IPM is a holistic approach that combines multiple control methods—including cultural, biological, and chemical strategies—to manage pest populations effectively and sustainably. gov.on.caepa.gov this compound's unique mode of action, which targets the immature stages of insects and prevents them from reproducing, complements other control tactics. chemicalwarehouse.commypmp.net
By preventing the development of adult insects, the need for more aggressive chemical insecticides may be reduced. chemicalwarehouse.com Its integration into an IPM program serves as a preventative measure against future re-infestations. mypmp.netzoecon.com An effective IPM program involves monitoring pest populations, using established thresholds to determine when action is needed, and choosing pesticides that are less harmful to beneficial insects to encourage biological control. gov.on.ca The use of this compound within such a program contributes to more enduring and effective pest control while minimizing the risk of resistance. zoecon.com
Environmental Fate and Ecotoxicological Research of S Hydroprene
Degradation Pathways and Environmental Persistence Characterization
The environmental persistence of S-Hydroprene is determined by its degradation in soil, metabolism in plants, and breakdown in aqueous environments through processes like volatilization and hydrolysis.
This compound is characterized by its rapid degradation in soil environments, with a reported half-life of just a few days. orst.edu This classifies it as a non-persistent pesticide in soil. orst.edu The degradation process in soil is influenced by both microbial action and abiotic factors. nih.gov
The mobility of this compound in soil is considered to be very low. This is based on its high estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 9320. nih.gov A high Koc value indicates a strong tendency for the compound to bind to soil particles, which in turn limits its potential to leach into groundwater. nih.gov This strong adsorption to soil particles also serves to reduce its potential for volatilization from moist soil surfaces. nih.gov
Table 1: Soil Mobility and Persistence of this compound
| Parameter | Value | Interpretation |
|---|---|---|
| Soil Half-Life (DT50) | A few days | Non-persistent |
| Soil Adsorption Coefficient (Koc) | 9320 (estimated) | Immobile |
Research indicates that plants are capable of degrading hydroprene (B1673459). orst.eduorst.edu While specific metabolic pathways in plants are not extensively detailed in available literature, the breakdown mechanisms observed in insects provide insight into potential biological degradation processes. In insects, the metabolism of hydroprene is carried out by microsomal oxidases and esterases. nih.gov These enzymes break down the compound into several metabolites, including the free acid, the epoxide, the epoxy-acid, and the diol-acid. nih.gov It is plausible that similar enzymatic pathways contribute to its degradation within plant tissues.
Volatilization is considered an important process in the environmental fate of this compound when released into water. nih.gov The estimated volatilization half-lives are approximately 39 hours from a model river and 17 days from a model lake. nih.gov However, this process is significantly slowed by the compound's tendency to adsorb to suspended solids and sediment in the water. nih.gov When considering this adsorption, the volatilization half-life from a model pond is estimated to be much longer, at around 19 months. nih.gov Due to its vapor pressure, this compound is not expected to volatilize from dry soil surfaces. nih.gov
Non-Target Organism Ecological Impact Studies
As an insecticide, the potential effects of this compound on non-target organisms, including aquatic invertebrates and beneficial insects, are a key area of ecotoxicological research.
This compound can be toxic to certain aquatic invertebrates. epa.gov As an insect growth regulator, its mode of action can lead to developmental effects, such as causing premature metamorphosis in the immature stages of aquatic invertebrates. orst.edu This disruption of the life cycle is a primary concern for its impact on these non-target species.
Studies on the water flea, Daphnia magna, a standard model organism for aquatic toxicity testing, indicate a moderate level of toxicity. However, specific median effective concentration (EC50) values for this compound are not consistently reported in the scientific literature. Its structural analogs, such as methoprene (B1676399), have also been shown to be somewhat toxic to some fish and aquatic invertebrates in laboratory tests. epa.gov
The impact of this compound on pollinators like honeybees varies significantly depending on the life stage. It demonstrates low acute toxicity to adult honeybees, with both oral and contact median lethal dose (LD50) values greater than 1000 µg per bee. orst.edu In contrast, honeybee larvae are substantially more sensitive. Bee larvae are affected by hydroprene at levels as low as 0.1 µg per bee. orst.edu
Table 2: Acute Toxicity of this compound to Honeybees (Apis mellifera)
| Life Stage | Toxicity Metric | Value | Toxicity Classification |
|---|---|---|---|
| Adult Bee | Acute Oral & Contact LD50 | >1000 µg/bee | Low Toxicity |
| Bee Larva | Effect Level | 0.1 µg/bee | Higher Sensitivity |
There is a lack of specific research on the direct effects of this compound on beneficial insects such as parasitoid wasps. General studies on other insecticides have shown that they can negatively impact parasitoids by reducing survival rates and interfering with crucial behaviors like host-finding. uni-regensburg.de However, direct evidence linking this compound to such effects on parasitoids has not been identified in the reviewed literature.
Mammalian and Avian Health Assessment in Research Contexts
Research on Reproductive and Developmental Effects
Studies investigating the reproductive and developmental toxicity of this compound have been conducted to determine its potential to interfere with reproductive success and normal development in mammalian species.
In a multigenerational study in rats, there was some indication of an effect on the seminiferous tubules in males, which was associated with an impact on fertility. nih.gov However, it remained unclear whether these effects were directly related to the test material. nih.gov In the same study, this compound was found not to be fetotoxic or teratogenic in rats, meaning it did not cause toxicity to the developing fetus or induce birth defects. nih.gov
Table 1: Summary of Reproductive and Developmental Toxicity Findings for this compound in Rats
| Study Type | Species | Key Findings | Citation |
| Multigeneration | Rat | Evidence of effects on seminiferous tubules in males, with some association with fertility. | nih.gov |
| Developmental | Rat | Not found to be fetotoxic or teratogenic. | nih.gov |
Note: Detailed quantitative data such as No-Observed-Adverse-Effect-Level (NOAEL) for these endpoints are not consistently available in publicly accessible literature.
Assessments of Carcinogenicity and Mutagenicity
The potential for this compound to cause cancer (carcinogenicity) or genetic mutations (mutagenicity) has been evaluated through a battery of toxicological studies.
Long-term carcinogenicity studies in rats have concluded that this compound is not carcinogenic. nih.gov The U.S. Environmental Protection Agency (EPA) has classified hydroprene as a Group D carcinogen, which signifies that it is "not classifiable as to human carcinogenicity" due to a lack of evidence of carcinogenicity in animals. orst.edu
Mutagenicity testing, which assesses the potential of a substance to induce genetic mutations, has also been conducted for this compound. The compound was not found to be mutagenic. nih.gov Standard mutagenicity tests include the bacterial reverse mutation assay (Ames test) and in vitro or in vivo chromosomal aberration assays. nih.govresearchgate.net The U.S. EPA has stated that in mutagenicity testing, hydroprene did not demonstrate mutagenicity. regulations.govregulations.gov
Table 2: Summary of Carcinogenicity and Mutagenicity Findings for this compound
| Test Type | Species/System | Result | Citation |
| Carcinogenicity Bioassay | Rat | Not carcinogenic | nih.gov |
| Mutagenicity | Not specified | Not mutagenic | nih.gov |
| Mutagenicity Testing | Not specified | Did not demonstrate mutagenicity | regulations.govregulations.gov |
Note: Specific details of the mutagenicity test battery (e.g., Ames test strains, in vitro/in vivo assays) for this compound are not detailed in the available public literature.
Investigations into Hepatic and Renal System Effects
The liver (hepatic) and kidneys (renal) are primary organs for metabolizing and excreting foreign compounds, making them important targets in toxicological assessments.
In a 13-week study in rats administered this compound, researchers observed increased liver and kidney weights. nih.gov Histopathological examination revealed an increased homogeneity of liver cytoplasm at high doses, and in females, vacuolated interstitial cells in the ovaries were noted. nih.gov
A shorter-term 28-day feeding study in rats identified kidney effects at higher dose levels, with a No-Observed-Adverse-Effect-Level (NOAEL) established at 250 mg/kg/day. orst.edu In a 90-day feeding study with rats, effects on liver cells were observed in both sexes at doses of 250 mg/kg/day and higher. orst.edu
These findings indicate that at elevated doses, this compound can induce changes in the liver and kidneys of rats.
Table 3: Summary of Hepatic and Renal System Effects of this compound in Rats
| Study Duration | Species | Key Findings | NOAEL | Citation |
| 13 weeks | Rat | Increased liver and kidney weights; increased homogeneity of liver cytoplasm. | Not specified | nih.gov |
| 28 days | Rat | Kidney effects at higher doses. | 250 mg/kg/day | orst.edu |
| 90 days | Rat | Liver cell effects in both sexes at ≥250 mg/kg/day. | Not specified | orst.edu |
Immunotoxicological Evaluations
Advanced Analytical Methodologies for S Hydroprene Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental to the analysis of S-Hydroprene, allowing for its separation from other related compounds and matrix interferences. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed.
Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID)
Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. In this method, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a liquid stationary phase coated on a solid support. Separation is achieved based on the differential partitioning of compounds between the gas and liquid phases.
When coupled with a Flame Ionization Detector (FID), this technique offers robust and sensitive detection for most organic compounds. rsc.org The eluent from the column is mixed with hydrogen and air and ignited. nih.gov As organic compounds burn in the flame, they produce ions, generating a small electrical current between two electrodes. rsc.orgnih.gov This current is proportional to the amount of the carbon-containing analyte present, allowing for quantification. nih.gov While specific studies detailing the GLC-FID analysis of this compound are not prevalent in recent literature, the method is well-documented for its close structural analog, methoprene (B1676399), demonstrating its applicability for analyzing juvenile hormone analogs. sigmaaldrich.com Given this compound's volatility and organic nature, GLC-FID serves as a reliable and cost-effective method for its quantification, particularly in quality control settings where high throughput is necessary.
High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become an indispensable tool for the trace-level analysis of this compound in complex samples, such as environmental water. sigmaaldrich.comscbt.com This approach combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometric detection. sigmaaldrich.com The nonpolar nature of this compound, however, presents a challenge for ionization in the mass spectrometer. sigmaaldrich.comscbt.com
A significant analytical method has been developed for the simultaneous analysis of this compound and other juvenile hormone analogs like methoprene and kinoprene. sigmaaldrich.comscbt.com This method addresses the analytical challenges through innovative ionization and derivatization strategies.
To achieve the low detection limits required for environmental monitoring, HPLC is often coupled with a tandem mass spectrometer (MS/MS) using an Electrospray Ionization (ESI) source. sigmaaldrich.comscbt.com ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it ideal for interfacing liquid chromatography with mass spectrometry. sigmaaldrich.com
Tandem mass spectrometry significantly enhances analytical performance. In this setup, the first mass spectrometer (Q1) selects the specific ion corresponding to the analyte of interest (the precursor ion). This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed by a second mass spectrometer (Q3). sigmaaldrich.com This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and improves selectivity, allowing for confident identification and quantification even at very low concentrations. sigmaaldrich.com For the analysis of this compound, ESI is typically operated in positive ion mode. sigmaaldrich.comscbt.com
Table 1: HPLC-MS/MS Parameters for Hydroprene (B1673459) Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Spectrometer | Tandem Quadrupole |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.00 kV |
| Cone Voltage | 30 V |
| Source Temperature | 125 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow (Nitrogen) | 125 L/h |
| Desolvation Gas Flow (Nitrogen) | 700 L/h |
Data sourced from a study on the analysis of larvicides including hydroprene. sigmaaldrich.com
Due to the nonpolar structure of hydroprene, its ionization efficiency during the ESI process is inherently low. sigmaaldrich.com To overcome this limitation and enhance sensitivity, a chemical derivatization step is employed prior to analysis. A highly effective strategy involves the use of a Diels-Alder cycloaddition reaction. sigmaaldrich.comscbt.com
This compound contains a conjugated diene structure, which readily reacts with a suitable dienophile. The Cookson-type reagent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), has been successfully used for this purpose. sigmaaldrich.com This reaction, which occurs at room temperature, attaches the PTAD molecule to the this compound structure, making the resulting product more readily ionizable. This derivatization has been shown to increase the detection sensitivity for hydroprene by two orders of magnitude (100-fold). sigmaaldrich.comscbt.com This enhancement allows for the reliable quantification of this compound at the picogram-per-milliliter (pg/mL) level in environmental water samples. scbt.com
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hydroprene
| Parameter | Value (in water samples) |
|---|---|
| Limit of Detection (LOD) | 20 pg/mL |
| Limit of Quantification (LOQ) | 60 pg/mL |
Data reflects values after Diels-Alder derivatization with PTAD. scbt.com
Spectroscopic Techniques for Structural Elucidation and Quantification
While chromatography is used for separation and initial detection, spectroscopic techniques are essential for unequivocal identity confirmation and can also be used for precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the precise molecular structure of a compound. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically hydrogen, ¹H, and carbon, ¹³C) within a molecule. For this compound, ¹H and ¹³C NMR spectra serve as a definitive fingerprint, confirming its identity by matching the observed chemical shifts, signal multiplicities, and coupling constants to the known structure. nih.govpreprints.org
Key structural features of this compound that can be confirmed by NMR include:
The ethyl ester group (-OCH₂CH₃)
The specific arrangement and stereochemistry of the conjugated double bonds ((2E,4E))
The three methyl groups at positions 3, 7, and 11
The chiral center at position 7 ((7S))
Furthermore, quantitative NMR (qNMR) can be used for the highly accurate determination of this compound purity. sigmaaldrich.comnumberanalytics.com By dissolving a precisely weighed amount of the sample with a known amount of an internal standard, the concentration of this compound can be calculated by comparing the integral of a specific, well-resolved signal from this compound to the integral of a signal from the standard. sigmaaldrich.com Commercial suppliers of this compound analytical standards provide digital NMR reference materials, underscoring the importance of this technique for identity confirmation and quantification.
Immunoassays for Rapid Screening and Trace Analysis
Immunoassays are biochemical tests that utilize the high specificity of an antibody's binding to its antigen for the detection and quantification of substances. In the context of environmental and agricultural monitoring, these assays, particularly the enzyme-linked immunosorbent assay (ELISA), have been developed as a rapid, high-throughput, and cost-effective screening tool for various pesticides. nih.goviastate.edu The principle relies on the production of antibodies that can specifically recognize and bind to a target analyte, such as a pesticide molecule. nih.gov These methods are well-suited for analyzing substances that may be challenging for traditional chromatographic techniques and are valued for their field portability and ability to handle a large number of samples efficiently. nih.gov
While immunoassays have been successfully developed for numerous pesticides, including other insect growth regulators (IGRs) like methoprene and pyrethroids, the availability of specific commercial ELISA kits for this compound is not widely documented in scientific literature. nih.govcoresta.orgattogene.com The development of an immunoassay for this compound would necessitate the generation of polyclonal or monoclonal antibodies that can selectively bind to its structure. Polyclonal antibodies, often produced in rabbits, are commonly used for pesticide immunoassays due to lower production costs and high titers. nih.gov
An immunoassay for this compound would typically be used as a preliminary screening method. Samples showing a positive result would then be subjected to confirmatory analysis by more definitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This two-tiered approach leverages the high sample throughput of immunoassays to quickly identify samples of interest, optimizing the use of more resource-intensive confirmatory techniques. usda.gov It is important to note that immunoassays can sometimes be subject to false positive results due to cross-reactivity with structurally similar compounds in the sample matrix. usda.gov
Optimization of Sample Preparation and Extraction Protocols for Diverse Environmental and Biological Matrices
The accurate quantification of this compound in diverse environmental and biological samples necessitates robust sample preparation and extraction protocols. The primary goal of these procedures is to isolate the analyte of interest from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. researchgate.netwindows.net The complexity of the matrix, whether it is surface water containing sediment, soil, or biological tissue, presents a significant challenge, as co-extracted substances can interfere with the analysis, for instance, by causing signal suppression or enhancement in mass spectrometry-based methods. researchgate.netnih.gov
Various extraction techniques are employed for pesticide residue analysis, including liquid-liquid extraction (LLE), microwave-assisted extraction (MAE), and ultrasonic extraction (USE). researchgate.net However, solid-phase extraction (SPE) has become a predominant technique due to its efficiency, selectivity, reduced solvent consumption, and potential for automation. gilson.comresearchgate.net
Optimization of the entire protocol is critical for achieving reliable and reproducible results. This involves careful selection of extraction solvents, pH adjustment, and cleanup steps tailored to the specific properties of both this compound and the sample matrix. researchgate.net For water samples, pretreatment steps such as centrifugation or filtration may be required to remove suspended particles that could clog the extraction apparatus. mdpi.com For solid samples like soil or biological tissues, initial steps often involve homogenization with an appropriate solvent to ensure efficient extraction of the analyte from the solid material. windows.net The ultimate aim is to develop a method that maximizes the recovery of this compound while minimizing interferences to ensure high accuracy and precision. researchgate.net
Solid-Phase Extraction (SPE) Methods for Analyte Enrichment
Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for the cleanup and concentration of analytes from liquid samples. selectscience.net The technique selectively partitions compounds between a solid stationary phase (the sorbent, packed in a cartridge or well plate) and a liquid mobile phase. gilson.com A typical SPE procedure involves four main steps:
Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate the functional groups, followed by an equilibration step with a solution similar to the sample matrix (e.g., water) to ensure proper interaction with the analyte. youtube.com
Loading: The sample is passed through the sorbent bed, where the analyte of interest is retained through specific interactions (e.g., hydrophobic, ion-exchange). youtube.com
Washing: Interfering compounds that are weakly bound to the sorbent are washed away with a solvent that does not elute the target analyte. youtube.com
Eluting: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified, concentrated analyte for analysis. youtube.com
For the analysis of hydroprene in water, a specific and efficient SPE protocol has been developed. nih.gov Research has demonstrated the use of Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, which contain a copolymer sorbent suitable for a broad range of acidic, neutral, and basic compounds. nih.govnih.gov In a documented method, the SPE cartridges were first activated with methanol (B129727) and then equilibrated with water. nih.gov Subsequently, the water sample containing hydroprene was passed through the cartridge. After washing the cartridge with water to remove impurities, the retained hydroprene was eluted with ethyl acetate. nih.gov This protocol was shown to yield high recovery of the analyte, with more than 95% of the hydroprene being recovered in the first fraction of the elution solvent. nih.gov
The development of such methods enables the sensitive detection of this compound at trace levels. When combined with advanced analytical instruments like LC-MS/MS, SPE facilitates the achievement of very low detection limits. nih.govresearchgate.net
Table 1: Performance of an SPE-LC-MS/MS Method for Hydroprene in Water
This table presents the limits of detection (LOD) and quantification (LOQ) for hydroprene extracted from environmental water samples using a Solid-Phase Extraction (SPE) method coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
| Analyte | Matrix | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| Hydroprene | Environmental Water | 10 mL | 20 pg/mL | 60 pg/mL | nih.gov, researchgate.net |
Synergistic and Integrative Research Approaches with S Hydroprene
Combination Studies with Other Insect Growth Regulators (e.g., Hexaflumuron (B1673140), Chlorfluazuron)
The combination of different IGRs is a strategy to broaden the spectrum of activity and combat potential resistance. While S-Hydroprene, a juvenile hormone analogue (JHA), disrupts insect development and sterilization usda.gov, other IGRs like hexaflumuron and chlorfluazuron (B1668723) act as chitin (B13524) synthesis inhibitors (CSIs), interfering with the molting process pestmanglobal.comnih.gov.
Research has been conducted to compare the efficacy of different IGRs. A laboratory study evaluated the residual efficacy of hydroprene (B1673459) and pyriproxyfen (B1678527), another JHA, on various surfaces against several stored-product insect species. The results indicated that pyriproxyfen provided greater residual persistence than hydroprene, which was least persistent on concrete surfaces nih.govresearchgate.net. The Indian meal moth, Plodia interpunctella, was found to be the most tolerant species to both IGRs nih.govresearchgate.net.
While direct combination studies between this compound and CSI-based IGRs like hexaflumuron or chlorfluazuron are not extensively documented in the provided search results, the principle behind such combinations is to target multiple physiological pathways simultaneously. This approach could potentially enhance control efficacy and slow the development of resistance. For example, hexaflumuron has been shown to be effective in bait systems for eliminating termite colonies by inhibiting chitin synthesis pestmanglobal.com. Similarly, chlorfluazuron has been successfully used in baits to eradicate subterranean termite populations nih.gov. Combining the molting-inhibition action of these CSIs with the sterilizing and developmental-arresting effects of this compound presents a logical area for future research in integrated pest management.
Table 1: Comparative Residual Efficacy of Hydroprene and Pyriproxyfen
This interactive table summarizes findings from a study comparing the residual persistence of two insect growth regulators.
| Feature | Hydroprene | Pyriproxyfen |
|---|---|---|
| Primary Mode of Action | Juvenile Hormone Analogue | Juvenile Hormone Analogue |
| General Persistence | Lower residual persistence | Greater residual persistence |
| Efficacy on Concrete | Least persistent surface | No consistent difference among surfaces |
| Efficacy on Metal | Generally most persistent surface | No consistent difference among surfaces |
| Most Tolerant Species | Plodia interpunctella | Plodia interpunctella |
Evaluation of this compound in Conjunction with Conventional Insecticides
Pairing this compound with conventional, fast-acting insecticides is a common practice in pest management. This combination leverages the immediate knockdown effect of traditional insecticides with the long-term population control offered by the IGR. This compound's mode of action, which prevents immature insects from developing into reproductive adults, complements the lethal action of adulticides chemicalwarehouse.compestweb.com.
Research suggests that this compound can enhance the effectiveness of certain conventional insecticides. For instance, it has been noted that this compound can decrease the tolerance level that some insects have developed to specific classes of insecticides, potentially revitalizing the utility of older chemicals and extending the market life of current ones target-specialty.com. Furthermore, this compound can cause female cockroaches carrying egg cases to actively seek food, increasing their exposure and contact with insecticidal baits target-specialty.com.
A study investigating the effects of IGRs and their combinations with the pyrethroid insecticide deltamethrin (B41696) on the tick Boophilus annulatus provides specific data. While hydroprene alone did not cause mortality in adult female ticks, its combination with deltamethrin yielded significant impacts on the ticks' reproductive capabilities researchgate.net.
Table 2: Research Findings on Hydroprene and Deltamethrin Combination Against Boophilus annulatus
This interactive table presents results from a study evaluating the combination of hydroprene and the conventional insecticide deltamethrin.
| Treatment Group | Effect on Adult Female Ticks | Impact on Egg Deposition |
|---|---|---|
| Hydroprene alone | No lethal effect | Significant reduction in egg mass |
| Deltamethrin alone | Lethal effect observed | Reduction in egg mass |
| Hydroprene-Deltamethrin Combination | Lethal effect observed | Highest reduction in egg deposition |
These findings underscore the potential for this compound to be a valuable synergistic partner in conventional insecticide programs, contributing to more comprehensive and durable pest control researchgate.net.
Synergistic Effects with Biological Control Agents (e.g., Oothecal Parasitoids)
Integrating chemical controls with biological control agents requires a careful assessment to ensure the chemical does not harm the beneficial organisms. Research has explored the compatibility of this compound with biological agents, such as the oothecal parasitoid Aprostocetus hagenowii, which targets the egg cases (oothecae) of cockroaches cambridge.orgcambridge.org. Using this parasitoid in conjunction with this compound could potentially shorten the time required to eradicate a cockroach infestation cambridge.org.
A key study investigated the effects of this compound on A. hagenowii when used to control the oriental cockroach, Blatta orientalis. The findings were promising for an integrated approach. When exposed to cockroach oothecae in the presence of this compound, female parasitoids showed no decrease in their ability to attack the hosts, and their fecundity was not negatively affected cambridge.orgcambridge.orgresearchgate.net.
However, the study did note some sublethal effects. While the parasitoids' reproductive viability was not reduced in morphologically normal offspring, this compound did induce physical deformities (characterized by twisted wings) in a percentage of the emerging parasitoids, particularly at higher concentrations cambridge.orgcambridge.org. These deformed parasitoids exhibited a reduced capacity to attack host oothecae and produced fewer offspring cambridge.orgcambridge.org.
Table 3: Effects of this compound on the Oothecal Parasitoid Aprostocetus hagenowii
This interactive table summarizes the detailed findings of a study on the compatibility of this compound with a biological control agent.
| Parameter | This compound Effect on A. hagenowii |
|---|---|
| Host Attack Capacity (Female Parasitoids) | No reduction observed cambridge.orgcambridge.org |
| Fecundity (Female Parasitoids) | Not compromised cambridge.orgcambridge.org |
| Offspring Deformity | Induced in 12% to 33% of emerged parasitoids, depending on dose cambridge.orgcambridge.org |
| Reproductive Viability (Normal Offspring) | No reduction observed cambridge.orgcambridge.org |
| Host Attack Capacity (Deformed Offspring) | 71% reduction cambridge.orgcambridge.org |
| Offspring Production (Deformed Offspring) | 50% reduction cambridge.orgcambridge.org |
Despite the sublethal effects at higher doses, the results indicate that A. hagenowii could be effectively used in combination with this compound in an integrated program against oriental cockroaches cambridge.orgcambridge.org.
Incorporation of this compound into Holistic Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is a holistic, decision-based approach that utilizes multiple tactics to control pests in an economically and ecologically sound manner ufl.eduresearchgate.net. This compound is considered a key component in modern IPM strategies due to its specific mode of action and favorable characteristics chemicalwarehouse.comusda.gov.
The core principles of IPM involve monitoring pest populations, setting action thresholds, and prioritizing non-chemical controls, using chemical interventions only when necessary ufl.edunumberanalytics.com. This compound aligns well with this philosophy for several reasons:
Target Specificity: It mimics insect juvenile hormone, primarily affecting the developmental processes of target pests while having virtually no toxic effects on mammals and other non-target organisms usda.govusda.gov.
Prevents Future Infestations: By disrupting the life cycle and preventing reproduction, this compound helps manage future pest generations, which is a primary goal of sustainable IPM programs target-specialty.commypmp.net.
Compatibility: It integrates well with other control methods, including sanitation, physical exclusion, biological controls, and the judicious use of conventional insecticides usda.govchemicalwarehouse.compestweb.com.
The incorporation of this compound into an IPM program allows for a multi-faceted attack on a pest population. While sanitation and exclusion measures reduce pest harborage and resources, this compound works to halt the growth of any remaining population. If an immediate reduction in adult pests is needed, a targeted application of a conventional insecticide can be used, with this compound providing long-term residual control against the next generation pestweb.comnih.gov. This strategic combination of tactics is the essence of a holistic IPM approach, optimizing control while minimizing environmental impact nih.gov.
Structure Activity Relationship Sar and Computational Studies of S Hydroprene
Investigations into Chirality and Enantioselective Biological Activity
Hydroprene (B1673459), like many biologically active molecules, possesses a chiral center at the C7 position of its aliphatic chain. This results in the existence of two stereoisomers, the (S)- and (R)-enantiomers. Research has consistently demonstrated that the biological activity of hydroprene as a juvenile hormone mimic is almost exclusively attributed to the (S)-enantiomer. semanticscholar.orgnih.gov This enantioselective activity is a common phenomenon for chiral pesticides and drugs, where only one enantiomer interacts effectively with the target biological receptor. nih.gov
The (S)-enantiomer, S-Hydroprene, is the form used in commercial insect growth regulator products due to its high potency. nih.gov The differential activity between the enantiomers underscores the specific three-dimensional structural requirements for binding to the juvenile hormone receptor in insects. The spatial arrangement of the substituents around the chiral carbon in this compound is critical for its proper fit within the receptor's binding pocket, leading to the desired hormonal effect. In contrast, the (R)-enantiomer does not possess the correct stereochemistry to establish the necessary interactions with the receptor and is therefore largely inactive.
A study utilizing a yeast-based reporter gene assay, which expresses the Drosophila juvenile hormone receptor composed of Methoprene-tolerant (Met) and Taiman (Tai), demonstrated a dose-dependent response to this compound. nih.gov This provides direct evidence of the interaction between this compound and the receptor complex, initiating the downstream gene expression that disrupts normal insect development. nih.gov The clear enantioselectivity observed in the biological activity of hydroprene highlights the importance of stereochemistry in the design of effective and targeted insect control agents.
Table 1: Enantiomer Activity of Hydroprene
| Enantiomer | Biological Activity | Receptor Interaction |
|---|---|---|
| (S)-Hydroprene | High | Effective binding to the juvenile hormone receptor |
| (R)-Hydroprene | Low to negligible | Poor or no significant binding to the receptor |
Molecular Modeling and Computational Predictions of Receptor Binding Affinity
The advent of computational chemistry has provided powerful tools to investigate the interactions between ligands like this compound and their biological targets at a molecular level. researchgate.net Molecular modeling and docking studies are instrumental in predicting the binding affinity and orientation of this compound within the ligand-binding pocket of the juvenile hormone receptor, Met. nih.gov
These computational approaches typically involve the following steps:
Homology Modeling: In the absence of a crystal structure for the specific insect's juvenile hormone receptor, a three-dimensional model of the receptor's ligand-binding domain is often constructed based on the known structures of homologous proteins. nih.gov
Molecular Docking: The this compound molecule is then "docked" into the modeled binding site of the receptor. Docking algorithms explore numerous possible conformations and orientations of the ligand within the binding pocket and calculate a scoring function to estimate the binding affinity. semanticscholar.orgnih.gov This score is often represented as a binding energy, with lower values indicating a more stable and favorable interaction. researchgate.net
Interaction Analysis: The resulting docked poses are analyzed to identify the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Studies on juvenile hormone analogs have revealed that the binding pocket of the Met receptor is predominantly hydrophobic. nih.gov The aliphatic chain of this compound is well-suited to occupy this hydrophobic cavity. Computational models can predict how the ethyl ester group and the conjugated double bonds of this compound contribute to its binding. While specific binding energy values for this compound from publicly available literature are scarce, the principles of molecular docking suggest that its high biological activity correlates with a strong predicted binding affinity to the Met receptor.
Table 2: Key Residues in the Juvenile Hormone Receptor (Met) Ligand-Binding Pocket and Potential Interactions with this compound
| Receptor Residue Type | Potential Interaction with this compound |
|---|---|
| Hydrophobic Residues | Van der Waals interactions with the aliphatic chain and methyl groups |
| Polar Residues | Potential hydrogen bonding with the ethyl ester group |
| Aromatic Residues | Pi-pi stacking or hydrophobic interactions with the diene system |
Note: The specific residues can vary between insect species.
Rational Design and Synthesis of Novel Juvenile Hormone Analogs Based on the this compound Scaffold
The structural information gleaned from SAR and computational studies provides a foundation for the rational design of novel juvenile hormone analogs with improved properties, such as enhanced potency, greater selectivity, or better environmental stability. nih.gov The this compound molecule serves as a valuable scaffold for such endeavors.
The process of rational design based on the this compound scaffold involves modifying specific parts of the molecule and evaluating the impact on biological activity. Key areas for modification include:
The Ester Group: Altering the alcohol moiety of the ester (the ethyl group in this compound) can influence the compound's polarity, solubility, and metabolic stability.
The Aliphatic Chain: Modifications to the length or branching of the carbon chain can affect how the molecule fits within the hydrophobic binding pocket of the receptor.
Virtual screening is a powerful computational technique used in the rational design process. semanticscholar.org Large libraries of virtual compounds, designed based on the this compound scaffold, can be computationally docked into the juvenile hormone receptor model. The compounds with the best-predicted binding affinities can then be prioritized for chemical synthesis and biological testing. This approach significantly accelerates the discovery of new and effective insect growth regulators by focusing resources on the most promising candidates. semanticscholar.org
For instance, a multi-step virtual screening process targeting the Drosophila Met receptor led to the identification of a novel JH agonist with a piperazine (B1678402) ring system, a structure dissimilar to known juvenoids. semanticscholar.org This demonstrates the power of computational methods to identify novel chemical scaffolds that can mimic the action of natural hormones. By understanding the key structural features of this compound that are essential for its activity, chemists can design the next generation of biorational insecticides.
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| (S)-Hydroprene | |
| (R)-Hydroprene | |
| Hydroprene | |
| Methoprene (B1676399) | |
| Fenoxycarb |
Future Research Directions and Translational Applications
Exploration of Novel Delivery Systems and Targeted Formulations for Enhanced Efficacy in Academic Settings
The efficacy of S-Hydroprene is intrinsically linked to its formulation and delivery method. While currently available as aerosols and emulsifiable concentrates, academic research is shifting towards novel delivery systems to enhance its stability, targeting, and controlled-release properties. nih.gov The exploration of nanotechnology, in particular, offers significant potential for creating advanced formulations. nih.govnih.gov
Future research in academic settings will likely focus on:
Nanoformulations: Developing nanocarriers, such as polymer-based nanoparticles or nanoemulsions, to encapsulate this compound. nih.gov These systems can improve the solubility of the hydrophobic molecule, protect it from environmental degradation (e.g., UV light), and allow for a more targeted application. nih.govnih.gov
Volatile Formulations: Further investigation into volatile formulations, such as the previously studied Pointsource™, is warranted. usda.gov These formulations can penetrate cracks and crevices that are inaccessible to conventional sprays, which is crucial for controlling pests in complex environments like food storage facilities. usda.govresearchgate.net
The development of these advanced delivery systems aims to improve the bioavailability and persistence of this compound at the target site while minimizing off-target effects and environmental contamination. nih.gov
Table 1: Potential Advanced Delivery Systems for this compound
| Delivery System | Primary Research Goal | Potential Advantages | Relevant Research Areas |
|---|---|---|---|
| Nanoformulations (e.g., Nanoemulsions) | Enhance stability and target delivery. | Improved bioavailability; Protection from UV degradation; Reduced environmental loss. | Polymer science; Nanotechnology; Formulation chemistry. nih.govnih.gov |
| Microencapsulation | Achieve controlled and sustained release. | Prolonged efficacy; Stimuli-responsive release (pH, humidity, enzymes); Reduced operator exposure. | Materials science; Interfacial polymerization; Environmental sensing. nih.govresearchgate.net |
| Volatile Formulations | Improve penetration in inaccessible areas. | Effective for crack-and-crevice treatments; Suitable for confined spaces. | Aerosol technology; Physical chemistry; Pest behavior. usda.govresearchgate.net |
Elucidation of Remaining Gaps in the Molecular and Sub-Cellular Understanding of this compound Action
This compound is a juvenile hormone analog (JHA) that mimics the action of naturally occurring juvenile hormones in insects, disrupting their normal development and maturation. usda.govzoecon.com It interferes with the molting process, leading to the emergence of sterile or non-viable adults. zoecon.comnih.gov However, the precise molecular and sub-cellular mechanisms of its action are not fully elucidated.
Key research gaps that need to be addressed include:
Receptor Interaction: While it is known to be a JHA, the specific binding affinity and interaction of this compound with the juvenile hormone receptor complex, which includes proteins like Methoprene-tolerant (Met), need to be characterized in detail. Understanding these interactions is crucial for explaining species-specific sensitivity and for predicting and managing resistance. researchgate.net
Downstream Signaling Pathways: The precise downstream genetic and cellular pathways that are modulated by this compound binding remain largely unknown. Research using transcriptomics and proteomics could identify the specific genes and proteins whose expression is altered, leading to the observed physiological effects like arrested development and sterility. usda.govnih.gov
Direct vs. Indirect Action: Studies in Manduca sexta suggest that this compound may act directly on the prothoracic glands to suppress ecdysone (B1671078) secretion. nih.gov However, there is also evidence that it may act indirectly by inhibiting the release of prothoracicotropic hormone (PTTH). nih.gov Further research is required to disentangle these direct and indirect effects and to determine the primary mode of action across different insect orders.
Sub-lethal Effects: this compound can cause various sub-lethal effects, including reduced fecundity and adult sterility. usda.gov The molecular basis for these effects, such as impacts on oogenesis and spermatogenesis, requires further investigation at the sub-cellular level.
Closing these knowledge gaps will provide a more complete picture of this compound's mode of action, which is fundamental for developing resistance management strategies and for identifying potential new targets for insect growth regulators. usda.gov
Refinement of Ecological Risk Assessments in Diverse Ecosystems and Under Climate Change Scenarios
As an insect growth regulator, this compound is considered to have low persistence in the environment and low toxicity to mammals. usda.govresearchgate.net However, comprehensive ecological risk assessments (ERAs) need to be refined to account for its use in diverse settings and the overarching influence of climate change. itrcweb.org
Future research should focus on:
Diverse Ecosystems: Current risk assessments are often focused on the immediate environment of application, such as indoor and food storage facilities. usda.gov There is a need for ERAs that consider a wider range of non-target organisms and ecosystems, particularly aquatic environments, should the compound be used more broadly. itrcweb.orgnih.gov This includes assessing the potential impact on aquatic invertebrates, which also undergo hormonal regulation during their life cycle. nih.gov
Climate Change Variables: Climate change is predicted to alter temperature and precipitation patterns, which can significantly affect insect physiology, population dynamics, and the fate of chemical compounds in the environment. researchgate.netmdpi.com ERAs for this compound should incorporate climate change scenarios to predict how its environmental persistence, bioavailability, and efficacy might change. mdpi.comnih.gov For example, increased temperatures could alter its degradation rate, while changes in humidity could affect the performance of certain formulations. researchgate.net
Impact on Non-Target Species: As an endocrine disruptor for insects, there is a need to expand testing to a broader range of non-target arthropods, including beneficial insects like pollinators and natural enemies of pests, under various environmental conditions. nih.govpsu.edu
Synergistic Effects: The interaction of this compound with other environmental stressors, such as other pesticides or pollutants, should be investigated to understand potential synergistic or antagonistic effects on ecosystems. nih.govresearchgate.net
A tiered approach to ERAs, integrating both exposure characterization and hazard identification under realistic environmental scenarios, will be critical for the sustainable long-term use of this compound. itrcweb.orgnih.gov
Table 2: Key Factors for Refining this compound Ecological Risk Assessment (ERA)
| Factor | Research Focus | Rationale | Example Research Question |
|---|---|---|---|
| Ecosystem Diversity | Impact on non-target aquatic and terrestrial invertebrates. | Ensure protection of biodiversity beyond the immediate application zone. itrcweb.orgnih.gov | What is the effect of this compound on the reproductive success of freshwater crustaceans? |
| Climate Change | Modeling the effects of increased temperature and altered precipitation on persistence and bioavailability. | To predict and mitigate risks under future environmental conditions. researchgate.netmdpi.com | How does a 3°C temperature increase affect the degradation half-life of this compound in soil? |
| Trophic Level Interactions | Assessing indirect effects on predators and parasitoids of target pests. | Understand potential disruptions to natural biological control. psu.edu | Does exposure to sub-lethal levels of this compound in prey affect the fecundity of a predatory beetle? |
Development of Predictive Models for Insect Population Dynamics and Resistance Evolution under this compound Pressure
Mathematical and simulation models are invaluable tools for optimizing pest management strategies and predicting long-term outcomes. researchgate.netopenagrar.de The development of predictive models for this compound is a critical area for future research. usda.gov
Key objectives for model development include:
Population Dynamics Models: Creating models that simulate the effect of this compound on the population dynamics of target pests. usda.gov These models should incorporate the compound's specific effects, such as prolongation of larval stages, reduced fecundity, and adult sterility, to predict population decline over time. usda.govnih.gov Such models can help in making informed management decisions by identifying the most vulnerable life stages for application. usda.gov
Resistance Evolution Models: While no resistance to hydroprene (B1673459) has been officially documented, resistance to other JHAs like methoprene (B1676399) is known. usda.gov It is crucial to develop models that predict the likelihood and rate of resistance evolution in target populations under continuous this compound pressure. nih.gov These models can simulate the selection and spread of resistance alleles, helping to design proactive resistance management strategies, such as rotating this compound with other insecticides with different modes of action. usda.gov
Integrating Environmental Variables: Sophisticated models should integrate environmental data, including temperature and humidity, as well as operational factors like application frequency. openagrar.denih.gov This will allow for more accurate predictions of both population control and resistance risk under real-world conditions, including those projected under climate change scenarios. researchgate.net
These predictive models will serve as essential decision-support tools, enabling the strategic use of this compound to maximize its effectiveness while minimizing the risk of resistance, thereby extending its useful lifespan as a pest control agent. usda.govresearchgate.net
Q & A
Q. How is S-Hydroprene identified and quantified in experimental matrices?
this compound is typically quantified using high-performance liquid chromatography (HPLC) with acetonitrile as a solvent, as it is stable in this medium at concentrations of 100 µg/mL . For identification, its IUPAC name, Ethyl (2E,4E,7S)-3,7,11-trimethyldodeca-2,4-dienoate, and InChI key (InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+/t15-/m0/s1) are critical for verifying purity and structure .
Q. What is the primary mode of action of this compound in insect larvae?
this compound disrupts larval development by inhibiting chitin synthesis, leading to incomplete ecdysis and morphological deformities (e.g., split exoskeletons, abnormal head structures). This mechanism is validated through bioassays on Culex quinquefasciatus larvae, where concentrations ≥10 mg/L caused 93% mortality over 16 days .
Q. How does this compound interact with plant-derived larvicides like Azadirachta indica extracts?
Synergistic effects are observed when this compound is combined with A. indica extracts. For example, n-hexane extracts of A. indica enhanced mortality rates by 37% at 60 mg/L compared to this compound alone, likely due to complementary disruption of chitin biosynthesis pathways .
Advanced Research Questions
Q. How can experimental designs control for solvent interference in this compound bioassays?
Solvent choice significantly impacts bioactivity. For instance, n-hexane increases the extraction efficiency of bioactive compounds from A. indica, whereas acetonitrile is optimal for this compound stability. Researchers should include solvent-only controls and cross-validate results across solvents to isolate compound-specific effects .
Q. What statistical methods resolve contradictions in mortality data across this compound studies?
Contradictions in larval mortality rates (e.g., 7% vs. 30% survival in different solvents) are addressed using ANOVA with post-hoc Tukey tests to identify significant differences (p ≤ 0.05). Data normalization (e.g., percent mortality relative to controls) and dose-response modeling further clarify concentration-dependent effects .
Q. How does this compound influence non-target arthropod behavior?
In Solenopsis invicta (fire ants), this compound alters foraging behavior by increasing time spent in food zones (p < 0.0001) while reducing nest-building activity. Behavioral assays in micro-nest setups combined with chi-square tests (χ² > 46, p < 0.0001) are recommended to assess ecological impacts .
Q. What methodologies validate the structural integrity of this compound in long-term studies?
Stability is assessed via accelerated degradation studies using HPLC-UV at 254 nm. Storage conditions (e.g., −20°C in acetonitrile) preserve integrity for ≥6 months, with periodic NMR validation to confirm the absence of stereochemical changes .
Data Interpretation & Contradiction Analysis
Q. Why do some studies report variable efficacy of this compound across larval instars?
First-instar larvae exhibit higher susceptibility (93% mortality) than third instars (70%) due to developmental differences in chitin synthesis pathways. Experimental protocols must standardize larval stages and include instar-specific controls .
Q. How can researchers reconcile discrepancies in this compound’s LC₅₀ values across species?
Species-specific sensitivity (e.g., Culex vs. Aedes) requires cross-validation using probit analysis. For example, LC₅₀ for C. quinquefasciatus is 40 mg/L, while A. aegypti may require higher doses. Meta-analyses of published LC₅₀ values with random-effects models are advised .
Q. What experimental evidence supports this compound’s role in resistance management?
Rotational use with botanical extracts (e.g., A. indica) delays resistance onset in mosquito populations. Resistance ratios (RR₅₀) are calculated by comparing field-collected vs. lab-strain LC₅₀ values, with RR₅₀ < 2 indicating low resistance risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
